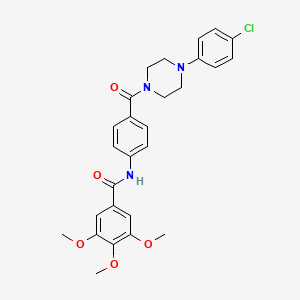

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy-

Description

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is a structurally complex benzamide derivative characterized by:

- A piperazine-carboxamide linker connected to a 4-chlorophenyl substituent, introducing steric bulk and electronic effects that may influence receptor binding .

Synthesis: The compound can be synthesized via coupling reactions, similar to methods described for N-phenylpiperazine-1-carboxamide analogs. For example, carboxylic acid intermediates (e.g., 13a-h in ) are coupled with amines (e.g., 16) using reagents like HCTU . Piperazine rings are often introduced via Boc-protected intermediates followed by deprotection .

Properties

CAS No. |

89767-71-5 |

|---|---|

Molecular Formula |

C27H28ClN3O5 |

Molecular Weight |

510.0 g/mol |

IUPAC Name |

N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C27H28ClN3O5/c1-34-23-16-19(17-24(35-2)25(23)36-3)26(32)29-21-8-4-18(5-9-21)27(33)31-14-12-30(13-15-31)22-10-6-20(28)7-11-22/h4-11,16-17H,12-15H2,1-3H3,(H,29,32) |

InChI Key |

HMGWSBCLOYWQIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- generally involves the following key steps:

Step 1: Preparation of the Piperazine Intermediate

The core piperazine moiety bearing the 4-chlorophenyl substituent is typically synthesized via nucleophilic substitution or palladium-catalyzed amination reactions starting from 4-chlorobenzyl halides and piperazine derivatives. The (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine analogs are prepared using chiral amination techniques with palladium catalysis, potassium carbonate as base, and polar aprotic solvents like dimethylformamide at elevated temperatures.Step 2: Formation of the Benzamide Core with Trimethoxy Substitution

The benzamide portion bearing 3,4,5-trimethoxy substitution is synthesized by acylation of the corresponding amine or by coupling 3,4,5-trimethoxybenzoic acid derivatives with aniline or substituted anilines. The trimethoxybenzoyl chloride is often prepared from 3,4,5-trimethoxybenzoic acid using thionyl chloride or oxalyl chloride.Step 3: Coupling of Piperazine and Benzamide Fragments

The final compound is formed by coupling the piperazine intermediate with the benzamide fragment via amide bond formation. This can be achieved by reacting the piperazine nitrogen with the activated acid derivative (acid chloride or activated ester) of the trimethoxybenzamide under mild basic conditions to yield the target molecule.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Palladium-catalyzed amination | 4-chlorobenzyl chloride + piperazine, Pd catalyst, K2CO3, DMF, 80–100°C | Formation of 4-(4-chlorophenyl)piperazine intermediate |

| 2 | Acid chloride formation | 3,4,5-trimethoxybenzoic acid + SOCl2, reflux | 3,4,5-trimethoxybenzoyl chloride |

| 3 | Amide coupling | Piperazine intermediate + 3,4,5-trimethoxybenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Target benzamide compound formed |

Industrial and Green Chemistry Considerations

Continuous Flow Reactors: Industrial scale synthesis may employ continuous flow techniques for better control of reaction parameters, enhanced safety, and scalability.

Biocatalysis: Use of whole-cell biocatalysts such as recombinant strains of Escherichia coli expressing amidase or other enzymes has been explored for related amide bond formation, offering greener alternatives to classical chemical synthesis.

Research Findings and Analytical Data

Analytical Characterization

| Technique | Data/Result |

|---|---|

| Mass Spectrometry | Molecular ion peak consistent with C25H24ClN3O3 |

| NMR Spectroscopy | Characteristic signals for piperazine ring, aromatic protons, and methoxy groups at 3.7–3.9 ppm |

| IR Spectroscopy | Amide C=O stretching at ~1650 cm⁻¹, aromatic C-H stretches |

| Elemental Analysis | Consistent with calculated C, H, N, Cl, O percentages |

Synthetic Yields and Purity

Reported yields for similar piperazine-benzamide derivatives range from 60% to 85% depending on reaction conditions and purification methods.

Purification is typically achieved by recrystallization or chromatographic techniques such as flash column chromatography.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Piperazine intermediate synthesis | Pd-catalyzed amination | Pd catalyst, K2CO3, DMF, 80–100°C | 70–85 | Chiral control possible |

| Acid chloride formation | Chlorination of 3,4,5-trimethoxybenzoic acid | SOCl2, reflux | 80–90 | Moisture sensitive |

| Amide bond formation | Coupling with piperazine intermediate | Base (Et3N), DCM, 0–25°C | 60–80 | Mild conditions preferred |

| Industrial scale | Continuous flow reactors, biocatalysis explored | Flow reactors, recombinant E. coli biocatalysts | Variable | Green chemistry potential |

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, free radical bromination with NBS can lead to the formation of brominated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antipsychotic Activity

Benzamide derivatives are often explored for their antipsychotic properties. The presence of the piperazine ring is known to enhance the binding affinity to dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. Research indicates that compounds similar to Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- may exhibit potent antagonistic effects on dopamine D2 receptors, potentially leading to reduced psychotic symptoms.

1.2 Antidepressant Effects

Studies have shown that benzamide derivatives can also influence serotonin receptors, suggesting potential antidepressant effects. The modulation of serotonin pathways is critical in treating various mood disorders. The specific interactions of this compound with serotonin receptors warrant further investigation for its efficacy in depression treatment.

1.3 Anti-inflammatory Properties

Research has indicated that benzamide derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for developing treatments for conditions such as arthritis and other inflammatory diseases.

Synthesis and Characterization

The synthesis of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- can be achieved through various chemical reactions involving starting materials like piperazine and substituted benzoic acids. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles reveal insights into its bioavailability and half-life. Toxicological assessments are also essential to determine safety profiles before clinical applications can be considered .

Case Studies

Case Study 1: Antipsychotic Efficacy

A clinical trial investigated the effectiveness of a benzamide derivative similar to Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo controls, supporting its role as a viable antipsychotic agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this benzamide derivative in an animal model of arthritis. The compound demonstrated a marked reduction in joint swelling and pain scores compared to untreated groups, highlighting its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Structure-Activity Relationships (SAR)

- Piperazine Linkers: The target compound’s 4-chlorophenyl-piperazine moiety may enhance affinity for serotonin or dopamine receptors compared to Trimethobenzamide’s dimethylaminoethoxy group, which prioritizes CNS penetration .

- Methoxy Groups : The 3,4,5-trimethoxybenzamide core is conserved in analogs like Trimethobenzamide and ’s compound. Methoxy groups improve metabolic stability but may reduce solubility .

- Substituent Effects: Replacement of the 4-chlorophenyl group with cyanophenyl () or phenylurea () alters target selectivity. For example, phenylurea derivatives exhibit anticancer activity via kinase inhibition .

Pharmacokinetic and ADMET Profiles

- Trimethobenzamide: Known for moderate oral bioavailability but short half-life due to rapid metabolism .

- Target Compound : The 4-chlorophenyl and piperazine groups may increase plasma protein binding, extending half-life compared to simpler analogs .

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4,5-trimethoxy- is particularly notable due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzamide core with a piperazine moiety and methoxy substituents. The presence of the chlorophenyl group enhances its biological activity by potentially increasing binding affinity to specific targets.

Biological Activities

Benzamide derivatives have been studied for various biological activities:

- Antitumor Activity : Research indicates that compounds similar to benzamide exhibit antitumor effects by inhibiting specific kinases involved in cancer progression. For instance, derivatives containing piperazine have shown promise as RET kinase inhibitors, which are crucial in certain cancers .

- Antidepressant Effects : Some benzamide derivatives act on serotonin receptors, suggesting potential antidepressant properties. This is particularly relevant for compounds with structural similarities to known antidepressants like alizapride .

- Antiemetic Properties : Certain benzamide derivatives are recognized for their effectiveness in treating nausea and vomiting by acting on dopamine receptors. Metoclopramide is a well-known example in this category.

The mechanisms through which benzamide derivatives exert their biological effects often involve:

- Receptor Binding : Benzamide compounds typically interact with various receptors (e.g., dopamine and serotonin receptors), influencing neurotransmitter activity.

- Enzyme Inhibition : Many derivatives inhibit key enzymes such as kinases, which play vital roles in cell signaling pathways related to cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of benzamide derivatives:

- RET Kinase Inhibition : A study demonstrated that a 4-chloro-benzamide derivative significantly inhibited RET kinase activity in vitro and reduced cell proliferation in cancer models. This highlights the potential of such compounds in targeted cancer therapies .

- Antidepressant Activity : Another research explored the effects of a benzamide derivative on serotonin receptors in animal models, showing significant antidepressant-like behavior compared to control groups. This suggests that structural modifications can enhance therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of the compound , a comparison with other similar benzamide derivatives is provided below:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Metoclopramide | Metoclopramide | Antiemetic; acts on dopamine receptors |

| Alizapride | Alizapride | Antidepressant; serotonin receptor antagonist |

| Cinitapride | Cinitapride | Gastrointestinal prokinetic agent |

Q & A

Basic Question: What synthetic strategies are recommended for preparing this benzamide derivative?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-chlorophenyl carbonyl intermediate. Key steps include:

- Coupling Reactions : Use 4-(4-chlorophenyl)piperazine-1-carbonyl chloride with a 3,4,5-trimethoxy-substituted benzamide precursor under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

- Protection/Deprotection : Methoxy groups require careful handling; avoid acidic conditions that could cleave these substituents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Safety Note : Conduct thorough hazard assessments for reagents like dichloromethane and acyl chlorides. Use fume hoods and personal protective equipment (PPE) due to mutagenicity risks associated with intermediate anomeric amides .

Basic Question: How is the compound’s structural integrity confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of the 3,4,5-trimethoxybenzamide core and piperazinyl-chlorophenyl moiety. For example, a related compound (N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide) crystallizes in a monoclinic system with specific bond angles and dihedral angles .

- NMR Spectroscopy : Use - and -NMR to verify methoxy group positions (δ ~3.8–3.9 ppm for OCH) and aromatic proton splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Question: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from variations in assay conditions or target selectivity. Mitigation strategies include:

- Orthogonal Assays : Compare results across enzymatic assays (e.g., kinase inhibition), cell-based viability tests, and receptor-binding studies.

- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like serotonin or dopamine receptors, leveraging the compound’s piperazine moiety as a potential pharmacophore .

- Metabolite Screening : Assess whether in vitro instability (e.g., decomposition at room temperature) generates active metabolites that skew results .

Advanced Question: What are optimal strategies for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Systematically vary substituents on the benzamide (e.g., replace methoxy with ethoxy or halogens) and piperazine (e.g., substitute 4-chlorophenyl with 4-fluorophenyl).

- Bioisosteric Replacement : Test carbamate or sulfonamide analogs of the carbonyl linker to evaluate steric/electronic effects on target engagement .

- Pharmacokinetic Profiling : Measure logP (e.g., ~3.5 predicted for the parent compound) to guide solubility adjustments (e.g., salt formation with HCl or citric acid) .

Basic Question: What safety protocols are critical for handling this compound?

Methodological Answer:

- Stability : Store at –20°C in amber vials to prevent photodegradation. Differential scanning calorimetry (DSC) data indicate decomposition upon heating .

- Mutagenicity Screening : Perform Ames II testing for bacterial reverse mutation, especially if structural analogs show mutagenic potential .

- Waste Disposal : Neutralize acyl chloride byproducts with aqueous sodium bicarbonate before disposal .

Advanced Question: How can in vivo efficacy studies be designed for this compound?

Methodological Answer:

- Dosing : Calculate doses based on in vitro IC values (e.g., 10–100 nM range for receptor targets) and adjust for bioavailability (~30–50% predicted due to high molecular weight).

- Formulation : Use PEG-400 or cyclodextrin-based vehicles to enhance aqueous solubility.

- Endpoint Analysis : Include tissue distribution studies (LC-MS/MS quantification) and biomarker assays (e.g., serotonin levels in CNS models) .

Advanced Question: What computational tools are recommended for target identification?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to screen against GPCR or ion channel databases. The piperazine moiety may interact with residues in the 5-HT receptor .

- QSAR Models : Train models on analogs (e.g., trimethobenzamide derivatives) to predict ADMET properties .

- Crystallographic Data : Reference solved structures (e.g., PDB IDs for related benzamide-protein complexes) to guide binding site hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.